Cyclobutylacetonitrile
Overview
Description
Cyclobutylacetonitrile is a chemical compound with the molecular formula C6H9N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Cyclobutylacetonitrile is characterized by a cyclobutyl group attached to an acetonitrile group . The InChI key for Cyclobutylacetonitrile is BWFYLNLITXLIGS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Cyclobutylacetonitrile is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 181.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has a molar refractivity of 27.7±0.3 cm3 and a molar volume of 101.9±3.0 cm3 .Scientific Research Applications
Bioactive Compounds from Endophytic Fungi
Research on Phomopsis sp., an endophytic fungus, revealed the isolation of new natural products, including cyclobutane-containing compounds. These have shown potential as anti-inflammatory agents due to their potent inhibition of reactive oxygen species produced by human neutrophils. They also demonstrate antifungal properties and acetylcholinesterase enzyme inhibition, suggesting their utility in medicinal chemistry (Chapla et al., 2014).
Synthesis of Heterocycles in Medicinal Chemistry
Arylacetonitriles, closely related to cyclobutylacetonitrile, are versatile building blocks for creating heterocyclic scaffolds in drug development. These intermediates enable the synthesis of biologically active structures, playing a crucial role in the construction of various medicinal compounds (Lindsay-Scott & Gallagher, 2017).
Novel Natural Cyclobutane-Containing Alkaloids
Research into cyclobutane-containing alkaloids, derived from terrestrial and marine species, uncovered over 210 compounds with antimicrobial, antibacterial, and anticancer activities. The study encompassed the structures, origins, biosynthesis, and biological activities of these cyclobutane-containing alkaloids (Dembitsky, 2007).
Applications in Gene Delivery Systems
Cyclodextrin-based systems, which may utilize cyclobutylacetonitrile derivatives, have been explored for pharmaceutical applications, including drug delivery and gene therapy. These systems have potential in delivering nucleic acids, owing to their biocompatibility and low toxicity (Davis & Brewster, 2004).
Antiproliferative Activity in Cancer Research
Cyclobutylacetonitrile derivatives have shown significant activity against various cancer cell lines. A study on cyclobutane-1,1,2,2-tetracarbonitriles revealed compounds with high activity against leukemia cells, indicating their potential in cancer therapy (Mar'yasov et al., 2020).
Applications in Agricultural Chemistry
Cyclobutylacetonitrile derivatives, such as cyclobutrifluram, have been used to inhibit Fusarium pseudograminearum in agriculture. This novel succinate dehydrogenase inhibitor helps control fungal growth, demonstrating its utility in crop protection (Li et al., 2023).
Synthesis of Nitrogen-Doped Carbon Nanotubes
Microwave synthesis using cyclohexanecarbonitrile, related to cyclobutylacetonitrile, has been employed to create nitrogen-doped carbon nanotubes. This process results in nanostructures with potential applications in energy storage and other high-tech industries (Sridhar et al., 2015)
Safety And Hazards
properties
IUPAC Name |
2-cyclobutylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c7-5-4-6-2-1-3-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFYLNLITXLIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629397 | |
Record name | Cyclobutylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylacetonitrile | |
CAS RN |
4426-03-3 | |
Record name | Cyclobutylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclobutylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.